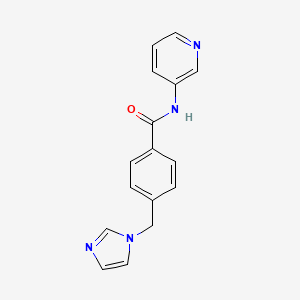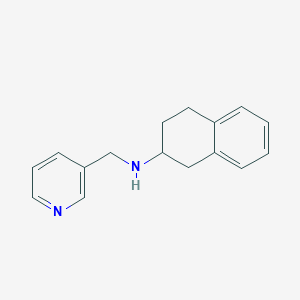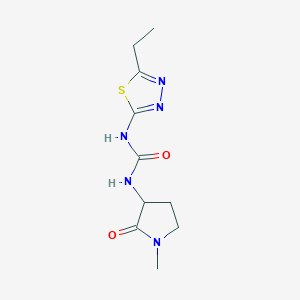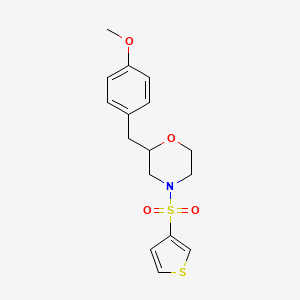
4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide, also known as JP-8-039, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has been studied for its ability to modulate the immune system, inhibit inflammation, and act as a potential anticancer agent.
Mecanismo De Acción
The exact mechanism of action of 4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide is not fully understood. However, it has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and promoting the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects
Studies have shown that 4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide has several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. This compound has also been shown to induce apoptosis in cancer cells, which can inhibit tumor growth. Additionally, 4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide has been shown to modulate the immune system, which can be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide in lab experiments is its ability to modulate the immune system and inhibit inflammation. This can be useful in studying the effects of inflammation on various diseases and conditions. Additionally, this compound has been shown to have potential anticancer properties, which can be useful in studying the mechanisms of cancer cell growth and proliferation.
One limitation of using 4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in a consistent manner. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of autoimmune diseases and cancer. Another direction is to study the exact mechanism of action of this compound, which can provide insight into its potential therapeutic targets. Additionally, future research can focus on optimizing the synthesis method of 4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide to improve its purity and yield.
Métodos De Síntesis
The synthesis of 4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide involves the reaction between 3-aminopyridine and 4-formylbenzoic acid in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with imidazole-1-carboxaldehyde to yield the final product. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the product have been optimized through various methods.
Aplicaciones Científicas De Investigación
4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide has been studied extensively for its potential therapeutic properties. It has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. This compound has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, 4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(19-15-2-1-7-17-10-15)14-5-3-13(4-6-14)11-20-9-8-18-12-20/h1-10,12H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFCRYBISPMQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B5964858.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5964862.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B5964870.png)
![methyl 2-({[2-(cyclohexylacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5964875.png)
methanone](/img/structure/B5964880.png)
![1-tert-butyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5964882.png)
![N-(tert-butyl)-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5964892.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5964911.png)
![1-(1-azocanyl)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B5964914.png)

![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5964928.png)
![2-[4-(4-ethoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B5964932.png)